molecular formula C13H22ClNOS B12739980 5'-Methoxyspiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride CAS No. 159553-30-7

5'-Methoxyspiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride

Cat. No.: B12739980
CAS No.: 159553-30-7
M. Wt: 275.84 g/mol
InChI Key: DFMQMTIQOFANHZ-UHFFFAOYSA-N
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Description

5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is a complex organic compound with a unique structure. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a spiro linkage, which is a common feature in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride typically involves the reaction of a Schiff base with thioacetic acid in the presence of a catalyst such as anhydrous zinc chloride or dimethylformamide (DMF). This reaction forms the thiazolidine ring, which is then further modified to introduce the methoxy group and the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The methoxy group and spiro linkage contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .

Properties

CAS No.

159553-30-7

Molecular Formula

C13H22ClNOS

Molecular Weight

275.84 g/mol

IUPAC Name

1'-methoxyspiro[1,3-thiazolidine-2,4'-adamantane];hydrochloride

InChI

InChI=1S/C13H21NOS.ClH/c1-15-12-6-9-4-10(7-12)13(11(5-9)8-12)14-2-3-16-13;/h9-11,14H,2-8H2,1H3;1H

InChI Key

DFMQMTIQOFANHZ-UHFFFAOYSA-N

Canonical SMILES

COC12CC3CC(C1)C4(C(C3)C2)NCCS4.Cl

Origin of Product

United States

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